Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine
Description
Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine is a racemic mixture of a cyclopropane-containing ethylamine derivative. Its structure features a benzyl group attached to a strained cyclopropane ring (1s,2s configuration) and an ethanamine backbone.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(2-benzylcyclopropyl)ethanamine |
InChI |
InChI=1S/C12H17N/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
OMHMEIBZHYKIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CC2=CC=CC=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of a benzyl-substituted cyclopropane with an amine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcyclopropyl ketones, while reduction can produce different amine derivatives .
Scientific Research Applications
Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₅N (inferred from structural analogs in and ).
- Stereochemistry : Racemic mixture of (1s,2s) cyclopropane configuration.
- Safety : Precautionary measures include avoiding heat sources and ensuring proper handling to mitigate risks (P210, P201, P202) .
Comparison with Structurally Similar Compounds
Rac-2-[(1R,2S)-2-Ethylcyclopropyl]ethan-1-amine
Molecular Formula : C₇H₁₆ClN (149.67 g/mol) .
Key Differences :
- Substituent : Ethyl group replaces benzyl, reducing aromaticity and lipophilicity.
- Applications: Primarily used as a building block in organic synthesis.
Rel-2-((1S,2S)-2-Benzylcyclopropyl)ethan-1-amine
Molecular Formula : C₁₂H₁₅N (inferred; CAS 2137581-36-1) .
Key Differences :
- Stereochemistry: Non-racemic (relative configuration specified as Rel-).
- Safety Profile : Similar precautions to the racemic form but may exhibit distinct pharmacological activity due to enantiomeric purity.
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine
Molecular Formula : C₆H₁₃NS (131.24 g/mol; CAS 1030420-69-9) .
Key Differences :
- Reactivity : The sulfanyl group may confer redox sensitivity, unlike the inert benzyl group.
Structural and Functional Comparison Table
Research Findings and Implications
- Safety Considerations : Benzyl-containing compounds (e.g., this compound) require stringent handling due to flammability risks (P210), whereas sulfur analogs may pose distinct toxicity profiles .
- Synthetic Utility : Ethyl and benzyl derivatives are prioritized in drug discovery for their modularity, while sulfanyl variants serve niche roles in redox-active systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
